Sub-10 nM CDK9/CyclinT1 Potency vs. Inactive Close Analog
The target compound displays a Ki of 9 nM against recombinant human CDK9/CyclinT1 in a biochemical scintillation counting assay . In contrast, the 3-phenyl analog (lacking the 4-methyl group) shows no measurable CDK9 activity and instead yields an IC50 of 62,900 nM at the unrelated HSV tegument protein VP16 . This represents a >7,000-fold shift in potency on CDK9, highlighting the non-redundant contribution of the 4-methylphenyl substituent.
| Evidence Dimension | CDK9/CyclinT1 binding affinity |
|---|---|
| Target Compound Data | Ki = 9 nM (human recombinant His6-tagged CDK9/CyclinT1 expressed in Sf21 insect cells, 40 min incubation, scintillation counting) |
| Comparator Or Baseline | 3-Phenyl analog (N-cyclopentyl-5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine): no CDK9 activity; IC50 = 62,900 nM at HSV VP16 protein |
| Quantified Difference | >7,000-fold lower Ki (functionally inactive on CDK9 for analog) |
| Conditions | Biochemical Ki assay using human recombinant CDK9/CyclinT1 (His6-tagged, Sf21 insect cell expression), scintillation counting endpoint. |
Why This Matters
Procurement of the 3-phenyl analog is inadequate for CDK9-targeted studies; the 4-methylphenyl group is essential for low nanomolar CDK9 engagement.
- [1] BindingDB. (n.d.). Primary Search Ki: Ki = 9 nM for BDBM50431352 (CHEMBL2348645) against CDK9/CyclinT1. BindingDB. View Source
- [2] BindingDB. (n.d.). Monomer ID 100232: N-cyclopentyl-5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine. BindingDB. View Source
